Silane, dichlorodiisobutyl-

Übersicht

Beschreibung

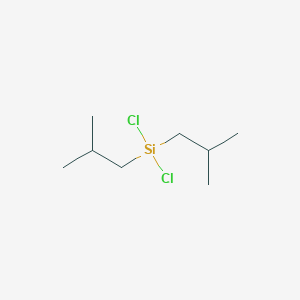

Silane, dichlorodiisobutyl-, also known as Silane, dichlorodiisobutyl-, is a useful research compound. Its molecular formula is C8H18Cl2Si and its molecular weight is 213.22 g/mol. The purity is usually 95%.

BenchChem offers high-quality Silane, dichlorodiisobutyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Silane, dichlorodiisobutyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Applications in Materials Science

1. Coupling Agents for Composite Materials

Silane compounds are widely used as coupling agents to improve the adhesion between inorganic fillers and organic matrices in composite materials. Silane, dichlorodiisobutyl- enhances the mechanical properties and durability of composites used in construction, automotive, and aerospace industries.

| Property | Value |

|---|---|

| Adhesion Improvement | Significant |

| Compatibility | Various inorganic fillers (silica, alumina) |

| Applications | Paints, adhesives, sealants |

2. Surface Modification

Silane compounds are employed to modify the surface properties of materials. The application of silane can enhance hydrophobicity or hydrophilicity depending on the desired outcome. This is particularly important in coatings for glass and metals to prevent corrosion and improve longevity.

Biomedical Applications

1. Dental Materials

Research has shown that silanes can significantly improve the bond strength between dental ceramics and resin composites. A study indicated that applying silane and subjecting it to heat treatment resulted in a notable increase in bond strength for lithium disilicate ceramics bonded to composite resins .

Case Study: Bond Strength Enhancement

- Objective : Evaluate bond strength with different silane treatments.

- Method : Micro-tensile bond strength testing on treated ceramic specimens.

- Results :

- No silane application: 34.95 MPa

- Silane application: 38.93 MPa

- Heat-treated silane: 42.6 MPa

This demonstrates the efficacy of silane treatments in enhancing adhesive bonding in dental applications.

Industrial Applications

1. Electronics Manufacturing

Silane compounds are utilized in the electronics industry for surface treatment of substrates used in printed circuit boards (PCBs). They improve adhesion between layers and enhance the overall reliability of electronic devices.

2. Sealants and Coatings

Silane, dichlorodiisobutyl- is incorporated into sealants to enhance their performance by improving adhesion to various substrates such as concrete and glass. This application is crucial for construction materials that require long-lasting durability against environmental factors.

Research Findings

Recent studies have highlighted the versatility of silanes in various applications:

- Environmental Chemistry : Silanes are being researched for their role in catalyzing reactions that mitigate environmental pollutants.

- Therapeutic Potential : Investigations into silanes as therapeutic agents indicate their potential use in modulating biological processes, particularly in cancer research where they may influence tumor growth through signaling pathway alterations.

Eigenschaften

IUPAC Name |

dichloro-bis(2-methylpropyl)silane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18Cl2Si/c1-7(2)5-11(9,10)6-8(3)4/h7-8H,5-6H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJBOSIHCFQKSQC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C[Si](CC(C)C)(Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18Cl2Si | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50334069 | |

| Record name | Silane, dichlorodiisobutyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50334069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.22 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18395-92-1 | |

| Record name | Dichlorobis(2-methylpropyl)silane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18395-92-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Silane, dichlorodiisobutyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50334069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Silane, dichlorobis(2-methylpropyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.